molecular formula C21H16FNO4 B6413442 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid CAS No. 1261934-05-7

3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

Cat. No.: B6413442
CAS No.: 1261934-05-7
M. Wt: 365.4 g/mol
InChI Key: XVKFUNKRZMUUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a fluorine atom at the third position and a phenylmethoxycarbonylamino group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, a suitable benzoic acid derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is acylated with phenylmethoxycarbonyl chloride to form the phenylmethoxycarbonylamino group.

    Fluorination: Finally, a fluorine atom is introduced at the desired position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The fluorine atom can also enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methyl-5-(phenylmethoxycarbonylamino)benzoic acid
  • 3-fluoro-5-(phenylmethoxycarbonylamino)benzoic acid

Uniqueness

Compared to similar compounds, 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid has a unique substitution pattern that can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the phenylmethoxycarbonylamino group provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4/c22-18-11-16(10-17(12-18)20(24)25)15-6-8-19(9-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKFUNKRZMUUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.